3-Methylfuran
Overview
Description
3-Methylfuran is a compound that has been identified as a product of the gas-phase reaction of the OH radical with isoprene, indicating its relevance in atmospheric chemistry and potential implications for air quality and human health . The compound is also a known intermediate in various synthetic processes, as demonstrated by the
Scientific Research Applications
Health Effects of 3-Methylfuran
3-Methylfuran (3-MF) is a fungal volatile compound with biologically active properties. A study conducted by Wålinder et al. (2005) evaluated its acute health effects on humans. The study found that exposure to 3-MF caused increased blinking frequency and elevated levels of the biomarkers myeloperoxidase and lysozyme in nasal lavage, indicating acute effects in the eyes, nose, and airways potentially due to its biologically active properties (Wålinder et al., 2005).
Atmospheric Degradation
The atmospheric degradation of 3-MF was studied by Tapia et al. (2010), focusing on its interaction with main atmospheric oxidants. This study provided insights into the reaction mechanisms and atmospheric implications of 3-MF, including the formation of chlorinated and hydroxy-methylfuranones (Tapia et al., 2010).
Toxicity Studies
Gill et al. (2014) conducted a 28-day toxicity study of 3-MF in rats, focusing on its effects on hematology, clinical biochemistry, gross morphology, and histopathology. This study provided valuable data on the nonneoplastic effects of 3-MF, particularly its impact on liver function (Gill et al., 2014).
Chemical Reaction Studies
Zhang et al. (2008) explored the mechanism for the gas-phase reaction between OH and 3-MF. Their theoretical study using ab initio calculations revealed insights into the dominant formation pathways and the role of various reaction processes (Zhang et al., 2008).
Spectroscopic Studies
Bruckhuisen et al. (2022) discussed the rotational-torsional spectra of methylfuran, including 3-MF, through millimeter-wave spectroscopy. This study contributed to understanding the internal rotation patterns in the rotational spectra of such compounds (Bruckhuisen et al., 2022).
Photo-Oxidation Products
Alvarez et al. (2009) studied the unsaturated 1,4-dicarbonyl products obtained from the photo-oxidation of 3-MF, providing significant environmental implications regarding the formation and impact of these oxidation products (Alvarez et al., 2009).
Biomass-Derived Chemical Conversion
Liu et al. (2020) investigated the one-pot conversion of furfural into 2-methyltetrahydrofuran over non-precious metal catalysts, exploring an important application of 3-MF in organic chemistry (Liu et al., 2020).
Public Health Risks
Knutsen et al. (2017) provided a scientific evaluation on the risks to human health from the presence of furan and methylfurans, including 3-MF, in food. Their research helps in understanding the health implications of these compounds in our diet (Knutsen et al., 2017).
Biofuel Potential
Thewes et al. (2011) analyzed the impact of 2-methylfuran, closely related to 3-MF, on mixture formation and combustion in a direct-injection spark-ignition engine, highlighting the potential of methylfurans in biofuel applications (Thewes et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-5-2-3-6-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRQXYWFQKJIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239228 | |
Record name | 3-Methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylfuran | |
CAS RN |
930-27-8 | |
Record name | 3-Methylfuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylfuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYLFURAN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYLFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R72A0440N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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